molecular formula C15H13N3O2S B5750645 N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide

Cat. No.: B5750645
M. Wt: 299.3 g/mol
InChI Key: ACJPVZJFTLNFKU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for organic materials . The compound’s unique structure, which includes a benzothiadiazole core and an ethoxybenzamide group, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole-4-amine with 4-ethoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells. The benzothiadiazole core plays a crucial role in the compound’s ability to absorb light and transfer energy to molecular oxygen, leading to the formation of singlet oxygen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide is unique due to its specific combination of a benzothiadiazole core and an ethoxybenzamide group. This unique structure imparts distinct photophysical properties, making it suitable for applications in optoelectronics and photodynamic therapy. Compared to similar compounds, it may offer better performance in specific applications due to its tailored electronic and structural characteristics .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-11-8-6-10(7-9-11)15(19)16-12-4-3-5-13-14(12)18-21-17-13/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPVZJFTLNFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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